Liver X Receptor (LXR) Agonism: Superior Potency to Endogenous Ligands and Structural Determinants
1alpha-Hydroxyergosterol (specifically as YT-32, (22E)-ergost-22-ene-1α,3β-diol) is the most potent LXR agonist among phytosterol derivatives. The 1α-hydroxyl group is essential for this activity, as YT-33, which differs only by the absence of this hydroxyl group, completely lacks LXRα agonist activity [1]. YT-32 directly bound to LXRα and LXRβ and induced the interaction of LXRα with the cofactor SRC-1 as effectively as the natural ligands, 22(R)-hydroxycholesterol and 24(S),25-epoxycholesterol [2].
| Evidence Dimension | LXRα Agonist Activity |
|---|---|
| Target Compound Data | Potent LXR agonist activity |
| Comparator Or Baseline | YT-33 (1-deoxy analog) |
| Quantified Difference | Complete loss of activity (YT-33 lacks LXRα agonist activity) |
| Conditions | LXRα cofactor recruitment assay |
Why This Matters
This demonstrates that the 1α-hydroxyl group is a non-negotiable structural requirement for LXR-mediated activity, making 1alpha-hydroxyergosterol uniquely valuable for studies on cholesterol metabolism and atherosclerosis.
- [1] Symposium on the Chemistry of Natural Products. 2003;45:251-256. 43(P-1) Phytosterol Derivatives Acting on the Sterol-Sensing Nuclear Receptor LXR. View Source
- [2] Yakugaku Zasshi. 2006;126(11):1139-1154. Synthesis and structure-activity relationships of bioactive compounds using sterols. View Source
